Home > Products > Building Blocks P16394 > N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide - 1261268-99-8

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

Catalog Number: EVT-1454460
CAS Number: 1261268-99-8
Molecular Formula: C24H20N4O2
Molecular Weight: 396.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzimidazoles are a class of heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring []. They are found in numerous natural products and play vital roles in various biological processes. Due to their diverse pharmacological properties, benzimidazole derivatives are widely researched for potential applications in medicinal chemistry, particularly as:

  • Antimicrobial agents: Exhibiting activity against various bacteria and fungi [, ].
  • Anti-inflammatory agents: Demonstrating the ability to reduce inflammation in various models [].
  • Antiviral agents: Showing promise against viruses like HIV [].
  • G protein-coupled receptor modulators: Acting as agonists or antagonists for specific receptors, offering potential for treating pain and inflammatory diseases [, ].
Future Directions
  • Development of novel synthetic methodologies: Exploring more efficient and environmentally friendly approaches for synthesizing complex benzimidazole derivatives [].

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This compound serves as a central molecule in a study focusing on the synthesis and anti-inflammatory activity of various benzimidazole derivatives. [] The study highlighted its synthesis as a step towards more complex derivatives and investigated its anti-inflammatory potential.

4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one

  • Compound Description: This compound is an azlactone precursor utilized in the synthesis of a novel benzimidazole derivative. [] The research focuses on synthesizing and characterizing this new benzimidazole compound from this specific precursor.

4-(5, 6-Dichloro-1H-benzimidazol-2-yl)-N-substituted Benzamides

  • Compound Description: This represents a series of compounds investigated for their antimicrobial properties, specifically targeting bacteria like Staphylococcus aureus and Candida albicans. [] Variations within this series involved modifications to the N-substituent of the benzamide moiety.

N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline (B1)

  • Compound Description: B1 was investigated alongside another benzimidazole derivative for its potential in attenuating morphine-induced paradoxical pain in mice. [] The research aimed to understand if B1 could mitigate the adverse effects of prolonged morphine use.

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

  • Compound Description: This compound's crystal structure was analyzed to understand its conformation and intermolecular interactions. [] The study focused on how the molecule's structure influences its packing in the solid state.

Bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide (1)

  • Compound Description: Compound 1, a disulfide derivative containing two benzimidazole units, was synthesized and structurally characterized. [] The research investigated how weak sulfur interactions and hydrogen bonding influenced the molecule's conformation.
  • Compound Description: This refers to a group of compounds synthesized and tested for their antimicrobial activity, particularly focusing on their potential interactions with ribosomal RNA. [] The study explored the impact of acetamide and oxadiazole substituents on antimicrobial potency.

N-[4-(aminocarbonyl)phenyl]-4- [2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide

  • Compound Description: This compound, also known as the β-form of pigment yellow 181, underwent X-ray powder diffraction analysis to determine its crystal structure. [] The research aimed to characterize its solid-state properties, which are crucial for industrial applications of pigments.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound's synthesis was achieved via microwave irradiation, and its structure was determined using X-ray crystallography. [] The study focused on understanding the molecule's conformation and intermolecular interactions.

N-[2-(2/4-substituted phenyl)-1-(5/6 substituted 1H- benzimidazol-2-yl)vinyl]benzamides

  • Compound Description: This refers to a series of benzimidazole derivatives designed and synthesized for their potential antimicrobial activities. [] The study focused on exploring the structure-activity relationships within this series by altering substituents on the phenyl and benzimidazole rings.

2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol–2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol (3/1)

  • Compound Description: This entry describes a co-crystal of two closely related benzimidazole derivatives. [] The study aimed to analyze the crystal structure, including the conformation of the molecules and the intermolecular interactions within the co-crystal lattice.

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

  • Compound Description: This refers to a series of compounds investigated for their activity as G protein-coupled receptor-35 (GPR35) agonists. [] The research explored the potential of these compounds in treating pain, inflammatory diseases, and metabolic disorders.
Overview

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that may contribute to biological activity. The presence of both benzimidazole and benzamide functionalities suggests a potential for diverse interactions within biological systems.

Source

The synthesis and characterization of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide have been explored in various studies, highlighting its potential applications in pharmaceutical research. The compound is synthesized through multi-step reactions involving specific reagents and conditions that facilitate the formation of the desired structure.

Classification

This compound can be classified under:

  • Chemical Class: Benzimidazole derivatives
  • Functional Groups: Benzamide, amide, cyclopropane
  • Potential Applications: Medicinal chemistry, particularly in drug development targeting specific diseases.
Synthesis Analysis

Methods

The synthesis of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide typically involves the following steps:

  1. Formation of Benzimidazole Ring: The starting material is usually a substituted phenyl compound that undergoes cyclization with an appropriate amine to form the benzimidazole core.
  2. Introduction of Cyclopropanecarboxamide: A cyclopropane derivative is introduced through a coupling reaction, often employing coupling agents or catalysts to facilitate the reaction.
  3. Final Amide Formation: The final step involves the formation of the amide bond between the benzimidazole and the benzamide moiety, typically using acid chlorides or anhydrides in a suitable solvent.

Technical Details

The synthesis may utilize various techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Data

  • Molecular Weight: Approximately 336.39 g/mol
  • Melting Point: Typically ranges around 200–220 °C, depending on purity and specific synthesis conditions.
  • Spectroscopic Data: Characteristic peaks in IR, NMR, and MS confirm the presence of functional groups.
Chemical Reactions Analysis

Reactions

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide can participate in various chemical reactions such as:

  1. Hydrolysis: Under acidic or basic conditions, leading to the release of cyclopropanecarboxylic acid.
  2. Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions due to their electron-rich nature.
  3. Reduction Reactions: Potential reduction of functional groups under specific conditions, altering its biological activity.

Technical Details

Reactions are typically monitored using TLC and characterized by NMR and IR spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is hypothesized based on its structural components:

  1. Interaction with Biological Targets: The benzimidazole moiety may interact with specific receptors or enzymes, potentially influencing signaling pathways.
  2. Inhibition or Activation: Depending on its binding affinity, it may act as an inhibitor or activator of certain biological processes, particularly those related to cell proliferation or apoptosis.

Data

Studies indicate that compounds with similar structures exhibit activity against various cancer cell lines and microbial strains, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups in the amide functionality.
Applications

Scientific Uses

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide has potential applications in:

  • Anticancer Research: Due to its structural similarity to known anticancer agents.
  • Antimicrobial Studies: Investigated for efficacy against various pathogens.
  • Drug Development: As a lead compound for synthesizing derivatives with enhanced bioactivity.

Research into this compound continues to expand its potential applications in medicinal chemistry and related fields.

Chemical Identity & Nomenclature of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

Systematic IUPAC Nomenclature and Structural Elucidation

The compound N-[4-(5-cyclopropanecarboxamido-1H-benzimidazol-2-yl)phenyl]benzamide follows systematic IUPAC conventions for benzimidazole derivatives. The parent heterocycle is 1H-benzimidazole, where the benzofused imidazole ring provides the core scaffold. The substituents are hierarchically named:

  • Position 5 of the benzimidazole bears a cyclopropanecarboxamido group (cyclopropyl carbonylamide, -NHC(O)C₃H₅).
  • Position 2 connects to a para-substituted phenyl ring (4-aminophenyl).
  • The terminal benzamide group (-NHC(O)C₆H₅) is appended to the phenyl ring’s para position [1] [3] [10].

Alternative naming variants include N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide, reflecting the benzimidazole numbering ambiguity where position 5 (or 6) may shift based on NH orientation [6] [10]. Non-IUPAC designations include chemical registry numbers CAS 1261268-99-8 and PubChem CID 74892484 [1] [3].

Table 1: Nomenclature and Identifiers

Designation TypeIdentifier
Systematic IUPAC NameN-[4-(5-cyclopropanecarboxamido-1H-benzimidazol-2-yl)phenyl]benzamide
Alternative IUPACN-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide
CAS Registry1261268-99-8
PubChem CID74892484
MDL NumberMFCD18375240

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₂₄H₂₀N₄O₂ (molecular weight: 396.44 g/mol) defines the compound’s atomic composition [3] [6] [10]. Key connectivity features include:

  • A benzimidazole core linked at C2 to a phenyl ring.
  • The cyclopropyl carboxamide (-NHC(O)C₃H₅) at benzimidazole C5.
  • The benzamide moiety (-NHC(O)C₆H₅) attached to the phenyl’s para position.

The SMILES notation O=C(NC1=CC=C(C2=NC3=CC(NC(C4CC4)=O)=CC=C3N2)C=C1)C5=CC=CC=C5 encodes this connectivity, emphasizing the planar benzimidazole-phenyl linkage and flexible amide bonds [3] [6]. Topological analysis reveals five rotatable bonds (amide C-N bonds and cyclopropyl linkages) and a polar surface area of 86.9 Ų, suggesting moderate solubility [10]. The covalently bonded unit count is 1, confirming a non-ionic structure under physiological conditions [10].

Stereochemical Considerations and Tautomeric Potential

No chiral centers exist, eliminating stereoisomerism concerns. However, tautomerism significantly impacts the benzimidazole core:

  • The 1H-tautomer dominates, with the proton residing on N1 (imidazole nitrogen adjacent to benzene) [1] [10].
  • Prototropy at N1/N3 creates a theoretical 3H-tautomer, though steric and electronic factors favor N1-H [4].

The amide groups exhibit planar sp² hybridization, with restricted rotation due to partial double-bond character (C=O and C-N resonance). The cyclopropane ring adopts a dihedral angle of 0° (eclipsed) or 25.3° (staggered), but strain minimally perturbs the carbonyl’s electrophilicity [10].

Comparative Analysis with Related Benzimidazole-Benzamide Hybrids

Structurally analogous hybrids exhibit varied biological activities based on bridging motifs and substituents:

Table 2: Comparative Analysis of Key Benzimidazole Hybrids

Hybrid StructureBridge/LinkerKey Biological ActivityReference Compound
Triazole-benzimidazoleTriazole ringAntifungal (CYP51 inhibition; IC₅₀ = 5.6–7.1 μM)Compound 11/12 [2]
Oxadiazole-benzimidazoleOxadiazole ringTopoisomerase II inhibition (IC₅₀ = 2.5–10 μM)Compound III [4]
Benzimidazole-benzamideDirect phenylAntifungal (MIC = 6.25 μg/mL vs. Candida albicans)Compound IX [2]
Bis-benzimidazole-pyridinePyridinium saltBroad-spectrum antifungalHybrid salts 5a–d/6a–d [8]
  • Triazole hybrids (e.g., Compound 11/12) use a rigid triazole linker, enhancing CYP51 binding via nitrogen coordination with fungal lanosterol 14α-demethylase. Their antifungal potency exceeds fluconazole against Cryptococcus neoformans [2].
  • Oxadiazole hybrids (Compound III) exploit the oxadiazole’s electron-withdrawing nature, improving DNA topoisomerase II inhibition (IC₅₀ = 10 μM) via ATP-binding site blockade [4].
  • Chlorine substitutions (e.g., Compound IX) augment lipophilicity and membrane penetration, yielding MIC values (6.25 μg/mL) comparable to fluconazole [2].
  • Pyridinium salts (Hybrids 5a–d) increase water solubility and enable multitarget inhibition (CYP51 and cell wall synthesis) [8].

In contrast, N-[4-(5-cyclopropanecarboxamido-1H-benzimidazol-2-yl)phenyl]benzamide lacks heterocyclic bridges but incorporates two amide groups. Its cyclopropyl moiety enhances metabolic stability versus larger alkyl groups, while the terminal benzamide enables π-stacking in target binding [6] [10].

Properties

CAS Number

1261268-99-8

Product Name

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

IUPAC Name

N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide

Molecular Formula

C24H20N4O2

Molecular Weight

396.45

InChI

InChI=1S/C24H20N4O2/c29-23(16-4-2-1-3-5-16)25-18-10-8-15(9-11-18)22-27-20-13-12-19(14-21(20)28-22)26-24(30)17-6-7-17/h1-5,8-14,17H,6-7H2,(H,25,29)(H,26,30)(H,27,28)

InChI Key

LMROEKCUDPNHDU-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Synonyms

N-[4-(5-cyclopropanecarboxaMido-1H-benziMidazol-2-yl)phenyl]benzaMide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.